Cas no 2034602-02-1 (N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide)

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound featuring a unique hybrid structure combining an indane core with a 4-methoxyphenylpropanamide moiety. The presence of a hydroxyl group at the 2-position of the indane ring enhances its potential for hydrogen bonding, while the methoxy-substituted phenyl group contributes to its lipophilic character. This structural configuration suggests utility in medicinal chemistry, particularly as an intermediate for bioactive molecules targeting CNS or inflammatory pathways. The compound’s well-defined stereochemistry and modular design allow for further derivatization, making it a versatile building block in pharmaceutical research. Its purity and stability under standard conditions ensure reliable performance in synthetic applications.
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide structure
2034602-02-1 structure
Product name:N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
CAS No:2034602-02-1
MF:C20H23NO3
MW:325.4015
CID:5354692

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
    • N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide
    • N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
    • Inchi: 1S/C20H23NO3/c1-24-18-9-6-15(7-10-18)8-11-19(22)21-14-20(23)12-16-4-2-3-5-17(16)13-20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22)
    • InChI Key: XUVBCBFZIFRWLD-UHFFFAOYSA-N
    • SMILES: O([H])C1(C([H])([H])N([H])C(C([H])([H])C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])=O)C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 403
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.6

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6521-8874-5μmol
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
2034602-02-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6521-8874-75mg
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
2034602-02-1
75mg
$208.0 2023-09-08
Life Chemicals
F6521-8874-2μmol
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
2034602-02-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6521-8874-30mg
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
2034602-02-1
30mg
$119.0 2023-09-08
Life Chemicals
F6521-8874-10μmol
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
2034602-02-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6521-8874-4mg
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
2034602-02-1
4mg
$66.0 2023-09-08
Life Chemicals
F6521-8874-2mg
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
2034602-02-1
2mg
$59.0 2023-09-08
Life Chemicals
F6521-8874-1mg
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
2034602-02-1
1mg
$54.0 2023-09-08
Life Chemicals
F6521-8874-5mg
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
2034602-02-1
5mg
$69.0 2023-09-08
Life Chemicals
F6521-8874-20mg
N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
2034602-02-1
20mg
$99.0 2023-09-08

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide Related Literature

Additional information on N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide

Professional Introduction to N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide (CAS No. 2034602-02-1)

N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2034602-02-1, belongs to a class of molecules that exhibit promising characteristics for further exploration in drug development. The intricate molecular framework of this compound, featuring a hydroxy-substituted indene core and an amidic functional group, makes it a subject of interest for synthetic chemists and medicinal biologists alike.

The structure of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide incorporates several key pharmacophoric elements that are known to influence biological interactions. The presence of a hydroxy group at the 2-position of the indene ring suggests potential hydrogen bonding capabilities, which could enhance binding affinity to biological targets. Additionally, the 4-methoxyphenyl moiety at the C3 position introduces a hydrophobic region that may contribute to membrane permeability and metabolic stability. These structural features collectively make this compound a candidate for further investigation in various therapeutic areas.

In recent years, there has been growing interest in indene derivatives due to their reported bioactivity in multiple disease models. The hydroxy-2,3-dihydro-1H-inden scaffold is particularly noteworthy for its presence in several natural products and synthetic molecules that have demonstrated therapeutic efficacy. For instance, studies have shown that derivatives of this scaffold can interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The N-[...methyl]-3-(4-methoxyphenyl)propanamide moiety further extends the molecular diversity, allowing for fine-tuning of physicochemical properties such as solubility and lipophilicity.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking simulations have been employed to evaluate the binding interactions of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide with various biological targets. Preliminary results indicate that this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders. Furthermore, its structural similarity to known bioactive molecules suggests that it could serve as a lead compound for structure-based drug design.

The synthesis of complex organic molecules like N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide presents unique challenges due to the intricate connectivity and stereochemistry involved. However, recent innovations in synthetic methodologies have made it possible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been instrumental in achieving the desired molecular architecture. These advances not only facilitate the preparation of novel compounds but also enhance our understanding of reaction mechanisms and molecular transformations.

From a medicinal chemistry perspective, the hydroxy group and the amidic bond in N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide offer multiple opportunities for functionalization. This flexibility allows chemists to explore different derivatives with tailored biological properties. For example, modifications at the hydroxy group could lead to enhanced solubility or altered metabolic stability, while changes at the amide bond might influence receptor binding affinity. Such modifications are crucial for optimizing drug-like characteristics and improving therapeutic outcomes.

The potential applications of N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide span across various therapeutic domains. Its structural features suggest potential utility in treating conditions such as inflammation, pain management, and neurodegeneration. Moreover, its ability to interact with multiple targets makes it an attractive candidate for multitarget drug discovery efforts. As research progresses, additional biological assays will be conducted to elucidate its mechanism of action and assess its pharmacological profile.

In conclusion, N-[...methyl]-3-(4-methoxyphenyl)propanamide (CAS No. 2034602-02-1) is a promising compound with a unique structural framework that warrants further investigation. Its combination of pharmacophoric elements and synthetic accessibility positions it as a valuable asset in pharmaceutical research. With ongoing advancements in synthetic chemistry and computational biology, this molecule holds significant potential for developing novel therapeutic agents that address unmet medical needs.

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